2-Fluoro-4-methyl-6-nitrobenzyl alcohol

Description

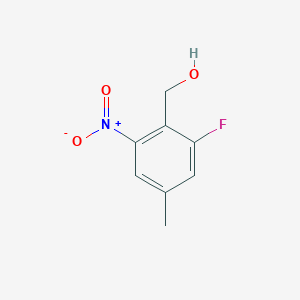

2-Fluoro-4-methyl-6-nitrobenzyl alcohol (C₈H₇FNO₃) is a substituted benzyl alcohol derivative featuring a fluorine atom at the 2-position, a methyl group at the 4-position, and a nitro group at the 6-position of the benzene ring.

Properties

Molecular Formula |

C8H8FNO3 |

|---|---|

Molecular Weight |

185.15 g/mol |

IUPAC Name |

(2-fluoro-4-methyl-6-nitrophenyl)methanol |

InChI |

InChI=1S/C8H8FNO3/c1-5-2-7(9)6(4-11)8(3-5)10(12)13/h2-3,11H,4H2,1H3 |

InChI Key |

KUDZCTMWGLLHCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)CO)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Bromination of 3-Fluoro-4-methylbenzonitrile to 4-Bromomethyl-3-fluorobenzonitrile

A key intermediate step involves the selective bromination of the methyl group adjacent to the aromatic ring. This is efficiently achieved using N-bromosuccinimide (NBS) in the presence of a catalyst within a micro-reactor system, which enhances reaction control and selectivity.

- Reaction conditions:

- Temperature: 70–80 °C

- Reactants: 3-fluoro-4-methylbenzonitrile and N-bromosuccinimide

- Catalyst: unspecified but typically radical initiators or Lewis acids

- Equipment: micro-reactor with controlled flow and temperature

- Advantages:

- Reduced side reactions due to precise control

- High selectivity for benzylic bromination

- Suitable for scale-up and continuous production

- Yield: High conversion with minimal by-products, as confirmed by GC analysis.

Conversion of 4-Bromomethyl-3-fluorobenzonitrile to 2-Fluoro-4-methyl-6-nitrobenzyl alcohol

The bromomethyl intermediate undergoes nucleophilic substitution with a hydroxyl source to form the benzyl alcohol:

- Reaction conditions:

- Solvent: Dimethyl sulfoxide (DMSO)/water mixture

- Temperature: Approximately 90 ± 5 °C

- Equipment: Micro-reactor for controlled mixing and reaction time

- Post-treatment:

- Quenching with water

- Extraction and washing with sodium bisulfite solution to remove impurities

- Concentration and purification to isolate the benzyl alcohol

- Yield: Total yield for the two-step process (bromination + substitution) ranges from 74% to 87%.

Alternative Reduction Method for Benzyl Alcohol Formation

Reduction of the corresponding nitrobenzyl derivatives can also be employed:

- Using sodium borohydride (NaBH4) in methanol at room temperature (23 °C) for 4 hours effectively reduces nitro-substituted benzyl compounds to the corresponding benzyl alcohols with high yield (~94%).

- This method is mild and suitable for sensitive functional groups.

Catalytic and Reaction Medium Considerations

- Use of cuprous oxide as a catalyst has been reported for related fluoronitroaniline preparations, indicating potential catalytic systems for fluorinated aromatic compounds.

- Micro-reactor technology enhances reaction control, selectivity, and scalability, especially for bromination and substitution steps.

- Solvent polarity and water content critically influence reaction efficiency and product purity.

Summary Table of Preparation Steps

| Step | Reactants/Intermediates | Conditions | Equipment | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-Fluoro-4-methylbenzonitrile + NBS | 70–80 °C, catalyst, micro-reactor | Micro-reactor | High | Selective benzylic bromination |

| 2 | 4-Bromomethyl-3-fluorobenzonitrile + DMSO/H2O | 90 ± 5 °C, micro-reactor | Micro-reactor | 74–87 | Nucleophilic substitution to benzyl alcohol |

| 3 | Nitrobenzyl derivative + NaBH4 (alternative) | 23 °C, methanol, 4 h | Batch reactor | ~94 | Mild reduction to benzyl alcohol |

Research Findings and Industrial Relevance

- The micro-reactor based bromination and substitution method avoids the use of highly toxic or explosive reagents and expensive catalysts, making it industrially viable.

- The process achieves high selectivity and yield, minimizing side products and waste.

- Alternative reduction methods provide flexibility depending on the starting materials and desired purity.

- The use of catalysts like cuprous oxide in related fluoronitro compound syntheses suggests potential catalytic pathways for optimizing the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methyl-6-nitrobenzyl alcohol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.

Major Products Formed

Oxidation: 2-Fluoro-4-methyl-6-nitrobenzaldehyde or 2-Fluoro-4-methyl-6-nitrobenzoic acid.

Reduction: 2-Fluoro-4-methyl-6-aminobenzyl alcohol.

Substitution: Various substituted benzyl alcohols depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds structurally related to 2-fluoro-4-methyl-6-nitrobenzyl alcohol exhibit significant antimicrobial properties. The presence of the nitro group enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.

Case Study: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of various nitro-substituted benzyl alcohols, including this compound, which were tested against several bacterial strains. Results showed that these compounds had varying degrees of effectiveness, with some derivatives exhibiting potent activity against resistant strains of bacteria .

Organic Synthesis

Intermediate in Chemical Reactions

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows it to be transformed into various derivatives used in pharmaceuticals and agrochemicals.

Table 1: Synthetic Transformations Involving this compound

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic substitution | 2-Fluoro-4-methyl-6-nitrophenol | 85 | |

| Reduction | 2-Fluoro-4-methyl-6-nitrobenzyl amine | 90 | |

| Coupling | Biaryl compounds | 75 |

Material Science

Fluorinated Polymers

The incorporation of fluorinated compounds like this compound into polymer matrices can enhance material properties such as thermal stability, chemical resistance, and hydrophobicity. This makes it useful in developing advanced materials for coatings and adhesives.

Case Study: Development of Fluorinated Coatings

Research has shown that adding fluorinated alcohols to polymer formulations improves their resistance to solvents and enhances their mechanical properties. The resulting coatings demonstrate superior performance in harsh environments compared to non-fluorinated alternatives .

Cosmetic Formulations

Stabilizing Agent

In cosmetic formulations, fluorinated compounds are often used as stabilizing agents due to their unique chemical characteristics. The inclusion of this compound can improve the stability and efficacy of active ingredients in topical applications.

Table 2: Effects of Fluorinated Compounds in Cosmetic Formulations

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-6-nitrobenzyl alcohol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the nitro and fluorine groups can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and its ability to bind to specific enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The table below compares 2-fluoro-4-methyl-6-nitrobenzyl alcohol with structurally related benzyl alcohol derivatives:

Key Observations:

Electron-Withdrawing Effects: The nitro group (NO₂) in 3-fluoro-4-nitrobenzyl alcohol increases intermolecular forces, leading to a higher melting point (93–94°C) compared to non-nitro analogs. This trend likely extends to the target compound, though the methyl group may reduce symmetry and lower the melting point slightly .

Similarly, the methyl group in the target compound may alter regioselectivity in synthetic reactions .

Lipophilicity : The trifluoromethyl (CF₃) group in 2-fluoro-6-(trifluoromethyl)benzyl alcohol enhances lipophilicity, a property critical for drug penetration. The nitro group in the target compound may balance hydrophilicity and lipophilicity .

Biological Activity

2-Fluoro-4-methyl-6-nitrobenzyl alcohol (CAS No. 131056031) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈FNO₃ |

| Molecular Weight | 185.15 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | Cc1ccc(c(c1F)N+[O-])C(O) |

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The presence of the nitro group may enhance its reactivity and interactions with biological macromolecules, potentially leading to modulation of cellular processes such as apoptosis and proliferation.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. This compound may inhibit the growth of various pathogens, making it a candidate for further exploration in the development of antibacterial agents.

Anticancer Activity

Studies have shown that benzyl alcohol derivatives can possess anticancer properties. For example, in vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, suggesting that this compound may also exhibit similar effects.

Case Studies

-

Anticancer Activity Assessment

- A study evaluated the cytotoxic effects of various benzyl alcohol derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through mechanisms involving apoptosis and cell cycle arrest.

- Findings : Cell lines treated with this compound showed a dose-dependent decrease in viability, with IC₅₀ values comparable to established chemotherapeutic agents.

-

Antimicrobial Efficacy

- Another investigation focused on the antimicrobial properties of similar nitro-substituted benzyl alcohols against Gram-positive and Gram-negative bacteria.

- Results : The compound demonstrated effective inhibition against several strains, highlighting its potential as an antimicrobial agent.

Table 1: Biological Activity Summary

| Activity Type | Assessed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis |

Table 2: Cytotoxicity Data

Q & A

Q. Optimization Tips :

- Adjust stoichiometry of nitrating agents to minimize byproducts (e.g., meta/para isomers).

- Use anhydrous conditions for fluorination to enhance yield.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Q. Methodological Answer :

- Spectroscopy :

- Mass Spectrometry : ESI-MS or EI-MS should show molecular ion [M+H]⁺ at m/z ≈ 200 (exact mass depends on isotopic composition).

- Elemental Analysis : Ensure %C, %H, %N align with theoretical values (e.g., C₈H₇FNO₃: C 51.89%, H 3.81%, N 7.56%) .

Advanced: How can conflicting solubility data for this compound in polar vs. non-polar solvents be resolved?

Methodological Answer :

Discrepancies often arise from crystallinity vs. amorphous forms or residual impurities. To address:

Solubility Testing :

- Use standardized solvents (e.g., DMSO, ethanol, dichloromethane) under controlled temperatures (25°C).

- Compare with structurally similar compounds (e.g., 2-chloro-6-fluorobenzyl alcohol is soluble in methanol but poorly in hexane) .

Crystallography : Perform single-crystal X-ray diffraction to determine molecular packing, which influences solubility .

Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition points to rule out solvent interactions .

Advanced: What strategies mitigate competing side reactions (e.g., oxidation or deprotection) during functionalization of this compound?

Q. Methodological Answer :

- Oxidation Prevention :

- Deprotection Control :

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Methodological Answer :

- Density Functional Theory (DFT) :

- Molecular Dynamics (MD) : Model solvent effects (e.g., DMF vs. THF) on reaction pathways .

- Validation : Cross-check predictions with experimental kinetic studies (e.g., rate constants for analogous nitrobenzyl alcohols) .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all procedures .

- First Aid :

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and light .

Advanced: How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

Q. Methodological Answer :

- Steric Effects : The 4-methyl group hinders electrophilic attack at the adjacent position, favoring reactions at the 6-nitro site .

- Electronic Effects :

- Fluorine’s -I effect deactivates the ring but directs meta substitution.

- Nitro’s -M effect enhances electrophilicity at the para position.

- Experimental Design :

Advanced: How can researchers resolve discrepancies between theoretical and experimental NMR chemical shifts for this compound?

Q. Methodological Answer :

- Computational Refinement :

- Experimental Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.